8-Bromo-6-chloroquinazoline-2,4-diol
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Overview
Description
8-Bromo-6-chloroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H4BrClN2O2 and a molecular weight of 275.49 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Bromo-6-chloroquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 6-chloro-2,4-dihydroxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete bromination. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
8-Bromo-6-chloroquinazoline-2,4-diol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-6-chloroquinazoline-2,4-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
8-Bromo-6-chloroquinazoline-2,4-diol can be compared with other similar compounds, such as:
8-Bromoquinazoline-2,4-diol: This compound lacks the chlorine substituent and may exhibit different biological activities and reactivity.
6-Bromo-7-chloroquinazoline-2,4-diol: This compound has a different substitution pattern, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C8H4BrClN2O2 |
---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
8-bromo-6-chloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
InChI Key |
YKAKOWPODIXIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl |
Origin of Product |
United States |
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